4-Amino-6-chloro-2-(methylthio)pyrimidine

Nucleoside Synthesis Tubercidin Glycosylation

Choose this intermediate for a strategic synthesis advantage: the unique 4-amino/6-chloro/2-methylthio regiochemistry enables controlled SNAr derivatization, eliminating extra steps in tubercidin analog production. A scalable, patented route ensures supply chain reliability. Ideal for kinase inhibitors (e.g., SHP2) and agrochemical fungicides. Quantitatively verified with a 130-134°C melting point.

Molecular Formula C5H6ClN3S
Molecular Weight 175.64 g/mol
CAS No. 1005-38-5
Cat. No. B089464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-chloro-2-(methylthio)pyrimidine
CAS1005-38-5
Molecular FormulaC5H6ClN3S
Molecular Weight175.64 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC(=N1)Cl)N
InChIInChI=1S/C5H6ClN3S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3,(H2,7,8,9)
InChIKeyISUXMAHVLFRZQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-chloro-2-(methylthio)pyrimidine (CAS 1005-38-5) Procurement Guide: A Multifunctional Pyrimidine Building Block for Drug Discovery and Agrochemical Synthesis


4-Amino-6-chloro-2-(methylthio)pyrimidine (CAS: 1005-38-5) is a halogenated heterocyclic compound characterized by three distinct functional groups: a 4-amino, a 6-chloro, and a 2-methylthio substituent on the pyrimidine core . This substitution pattern confers a unique reactivity profile, making it a versatile intermediate for the synthesis of complex molecules, including nucleoside analogs and kinase inhibitors [1][2]. Its physicochemical properties are well-defined, with a melting point ranging from 130-134°C , and it is soluble in methanol . It is widely available from commercial suppliers, such as TCI and Alfa Aesar , with high purity (>98%) .

Why General Pyrimidine Intermediates Cannot Substitute for 4-Amino-6-chloro-2-(methylthio)pyrimidine


The specific combination and regiochemistry of the amino, chloro, and methylthio groups on the pyrimidine ring in 4-Amino-6-chloro-2-(methylthio)pyrimidine dictate its unique reactivity and physicochemical profile . Substituting with a close analog, such as 4,6-dichloro-2-(methylthio)pyrimidine (which lacks the amino group), or 4-chloro-6-methyl-2-(methylthio)pyrimidine (which replaces the amino group with a methyl group), fundamentally alters the molecule's hydrogen-bonding capacity, electronic distribution, and susceptibility to nucleophilic attack . These differences directly impact the compound's utility as a specific building block in multi-step syntheses, particularly in medicinal chemistry where precise molecular interactions with biological targets are paramount [1][2]. The following quantitative evidence demonstrates where this specific compound provides verifiable advantages over its nearest analogs.

Quantitative Differentiation: 4-Amino-6-chloro-2-(methylthio)pyrimidine vs. Structural Analogs


Comparative Utility in Nucleoside Synthesis: Amino Group Enables Direct Glycosylation

4-Amino-6-chloro-2-(methylthio)pyrimidine is a direct precursor to tubercidin and 2'-deoxytubercidin, whereas its analog, 4,6-dichloro-2-(methylthio)pyrimidine, requires additional synthetic steps for the same application [1]. This functional differentiation stems from the presence of the 4-amino group, which is essential for the direct stereospecific sodium salt glycosylation procedure [1][2].

Nucleoside Synthesis Tubercidin Glycosylation

Differentiated Reactivity: Nucleophilic Aromatic Substitution (SNAr) Selectivity Profile

The target compound exhibits a distinct SNAr reactivity profile due to its unique substitution pattern. The presence of the 4-amino group modulates the reactivity of the 6-chloro substituent, making it more selective in subsequent transformations compared to the more reactive but less selective 4,6-dichloro-2-(methylthio)pyrimidine . This differential reactivity is critical for achieving high yields in complex molecule construction .

Organic Synthesis SNAr Reactivity

Physicochemical Benchmarking: Melting Point and Purity Specifications

The melting point of the target compound is consistently reported between 130-134°C, a narrow range that indicates a high degree of crystalline purity . This is a critical quality control parameter. The compound is commercially available with a purity of >98.0% (GC/T) , which is a standard specification for research-grade chemicals. While analogs may have similar purity, this benchmark allows for direct, quantifiable comparison between supplier lots and compounds.

Quality Control Analytical Chemistry Procurement

Validated Synthetic Protocol for High-Yield Preparation

A robust, scalable synthetic route is described in a patent for allosteric kinase inhibitors, wherein 4,6-dichloro-2-(methylthio)pyrimidine is reacted with ammonia in THF in a sealed tube to provide 4-Amino-6-chloro-2-(methylthio)pyrimidine in 'good yield' [1]. The protocol includes specific process parameters (50-60°C, 3-4 hours, 7-8 kg/cm2) that ensure reproducibility [1]. This provides a validated baseline for process chemists to source or synthesize the material, which is not universally available for all similar analogs.

Process Chemistry Scale-up Synthesis

Key Application Scenarios for 4-Amino-6-chloro-2-(methylthio)pyrimidine (CAS 1005-38-5) Driven by Differentiated Properties


Synthesis of 6-Substituted Tubercidin and 2'-Deoxytubercidin Derivatives for Antiviral/Anticancer Research

This compound is the ideal choice for research groups focused on synthesizing novel tubercidin analogs. The presence of the 4-amino group allows for direct, stereospecific glycosylation to produce key intermediates like 4-amino-6-chloro-2-(methylthio)-7-(2-deoxy-beta-D-erythro-pentofuranosyl)pyrrolo[2,3-d]pyrimidine, a precursor to 6-chloro-2'-deoxytubercidin [1][2]. Using this starting material avoids the additional amination step required for the analogous 4,6-dichloro-2-(methylthio)pyrimidine, streamlining the synthetic route [1].

Synthesis of Allosteric Kinase Inhibitors via Optimized SNAr Reactions

Process chemists developing new kinase inhibitors, particularly those targeting pathways like SHP2, should select this compound for its well-defined reactivity profile [1]. Its selective SNAr chemistry at the 6-position, modulated by the 4-amino group, provides a more controlled derivatization than the more promiscuous 4,6-dichloro-2-(methylthio)pyrimidine [2]. A patented, scalable synthesis provides a reliable starting point for kilogram-scale production, mitigating supply chain risk [3].

Development of Antifungal Agents for Crop Protection

Agrochemical researchers seeking to develop systemic fungicides should prioritize this compound. Its systemic activity in plants, as described in early patent literature for the class of 4-amino-6-halo-2-(methylthio)pyrimidines, provides a validated starting point for designing new crop protection products [1]. The ability to introduce further diversity through the 6-chloro substituent while maintaining the core pharmacophore offers a clear path for generating novel intellectual property in this area.

High-Purity Research and Quality Control Benchmarking

For analytical chemists and quality control laboratories, this compound serves as a reliable standard due to its well-characterized properties. The narrow melting point range of 130-134°C and the availability of material with a certified purity of >98.0% (GC) provide a quantifiable benchmark for method validation, instrument calibration, and lot-to-lot consistency checks [1][2]. Its solubility in methanol [3] also simplifies its use in common analytical workflows.

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